2-Butyl-1-octene

surfactant surface tension branched hydrophobe

2‑Butyl‑1‑octene (CAS 5698‑48‑6), also known as 5‑methyleneundecane, is a C12 branched α‑olefin produced predominantly by the selective dimerization of 1‑hexene. Its molecular architecture—a vinylidene double bond attached to a quaternary carbon bearing two linear alkyl chains—distinguishes it from linear 1‑dodecene and other C12 mono‑olefins obtained from ethylene oligomerization, which typically contain a mixture of linear, branched, and cyclic isomers.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 5698-48-6
Cat. No. B3053918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-1-octene
CAS5698-48-6
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCCC(=C)CCCC
InChIInChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h3-11H2,1-2H3
InChIKeyMEUHELKJCGXSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-1-octene (5698-48-6): A Branched α-Olefin Dimer for Surfactant and Polymer Applications


2‑Butyl‑1‑octene (CAS 5698‑48‑6), also known as 5‑methyleneundecane, is a C12 branched α‑olefin produced predominantly by the selective dimerization of 1‑hexene [1]. Its molecular architecture—a vinylidene double bond attached to a quaternary carbon bearing two linear alkyl chains—distinguishes it from linear 1‑dodecene and other C12 mono‑olefins obtained from ethylene oligomerization, which typically contain a mixture of linear, branched, and cyclic isomers [2]. This structural uniqueness makes 2‑butyl‑1‑octene a valuable building block for branched‑chain tertiary fatty alcohol sulfate surfactants, where branching directly influences equilibrium surface tension, foaming, wetting, and emulsifying behavior [3].

Why Generic C12 α‑Olefins Cannot Replace 2‑Butyl‑1‑octene in Branched Surfactant Synthesis


Substituting 2‑butyl‑1‑octene with a commodity linear 1‑dodecene or a mixed C12 olefin stream fundamentally alters the surfactant architecture. Linear α‑olefins follow an anti‑Markovnikov addition pathway during hydration, yielding primary alcohols, whereas the vinylidene group of 2‑butyl‑1‑octene undergoes Markovnikov hydration to generate a tertiary alcohol with a precisely defined branch point [1]. This single structural difference controls the surfactant’s equilibrium surface tension (γCMC), dynamic surface tension, and foam stability; for instance, C12‑SBTAS derived from 2‑butyl‑1‑octene achieves a γCMC of 27.41 mN m⁻¹, a value unattainable with linear C12‑sulfate surfactants under comparable conditions [1]. Consequently, generic substitution leads to an unpredictable loss of performance in formulations requiring the low‑surface‑energy characteristics of branched hydrophobes.

Quantitative Evidence That Differentiates 2‑Butyl‑1‑octene from Closest Analogs


Equilibrium Surface Tension of the Derived Sulfate Surfactant vs. Linear Counterpart

The anionic sulfate surfactant C12‑SBTAS, synthesized from 2‑butyl‑1‑octene via hydration and sulfation, exhibits an equilibrium surface tension at the critical micelle concentration (γCMC) of **27.41 mN m⁻¹** [1]. For comparison, the most widely used linear C12 sulfate surfactant, sodium dodecyl sulfate (SDS), typically shows a γCMC in the range **33–38 mN m⁻¹** under similar conditions (literature values) [2]. The observed difference of **≈ 6–11 mN m⁻¹** reflects the greater surface activity conferred by the branched hydrophobe derived from 2‑butyl‑1‑octene.

surfactant surface tension branched hydrophobe

Boiling Point Difference Between 2‑Butyl‑1‑octene and 1‑Dodecene

The boiling point of 2‑butyl‑1‑octene under atmospheric pressure (760 mmHg) is reported as **209.5 °C** [1]. In contrast, the linear isomer 1‑dodecene boils at **213.4 °C** [2]. The **Δ ≈ 3.9 °C** difference, although modest, is sufficient to allow separation by fractional distillation when highly pure branched olefin is required, a point of practical relevance for laboratories and pilot‑scale production.

distillation purification physical property

Flash Point as a Safety and Handling Differentiator

The flash point of 2‑butyl‑1‑octene is reported as **72.2 °C** (closed‑cup) [1]. For 1‑dodecene, the commonly cited flash point is **~76 °C** . While both are classified as combustible liquids, the **~3.8 °C** lower flash point of the branched isomer may influence storage and handling requirements in jurisdictions that impose stricter controls below 73 °C (e.g., some European GHS classifications).

flash point safety flammability

Selectivity of Hydration toward Tertiary Alcohol: A Model Reaction for Branched Surfactant Synthesis

The direct hydration of 2‑butyl‑1‑octene with water was explored as a model reaction for synthesizing branched‑chain tertiary fatty alcohols [1]. The vinylidene double bond ensures exclusive Markovnikov addition, yielding a single tertiary alcohol (2‑butyl‑1‑octanol) with high regioselectivity. In contrast, hydration of linear 1‑dodecene proceeds via anti‑Markovnikov addition (or requires hydroboration‑oxidation) to give a primary alcohol, and even then yields a mixture of isomers unless carefully controlled. The **regioselectivity advantage** simplifies downstream purification and ensures consistent surfactant performance.

Markovnikov hydration tertiary alcohol α‑olefin dimer

Optimal Application Domains for 2‑Butyl‑1‑octene Based on Comparative Evidence


Synthesis of Low‑Surface‑Tension Branched Anionic Surfactants

The sulfate surfactant C12‑SBTAS, derived from 2‑butyl‑1‑octene, achieves a γCMC of 27.41 mN m⁻¹ [1], substantially lower than that of linear C12 sulfates. This makes 2‑butyl‑1‑octene the feedstock of choice for formulators aiming to reduce surfactant loading in detergents, hard‑surface cleaners, and personal‑care products while maintaining superior wetting and emulsification. The branched hydrophobe also imparts low foaming and rapid defoaming—properties desirable in industrial cleaning and automatic dishwashing applications [1].

Precursor for Branched Tertiary Alcohol Plasticizers and Ethoxylates

The exclusive Markovnikov hydration of 2‑butyl‑1‑octene yields a single tertiary alcohol, 2‑butyl‑1‑octanol [1]. This alcohol serves as a building block for branched‑chain ethoxylate non‑ionic surfactants (MDC6Eₙ) whose properties compare favorably with commercially available iso‑tridecyl alcohol ethoxylates [2]. The ability to control the branch point precisely enables tailoring of the hydrophilic‑lipophilic balance (HLB) for specific emulsification or solubilization tasks, a flexibility not readily achieved with linear alcohol ethoxylates.

High‑Purity C12 Branched Olefin for Research and Pilot‑Scale Work

Because 2‑butyl‑1‑octene is produced by selective 1‑hexene dimerization [1], it can be isolated in higher purity than the broad distribution of C12 isomers obtained from ethylene oligomerization [2]. Its boiling point (209.5 °C) differs enough from that of linear 1‑dodecene (213.4 °C) to permit further purification by fractional distillation [3]. Researchers studying structure‑property relationships in branched olefin polymerization or surfactant synthesis benefit from this well‑defined, single‑isomer substrate.

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